

Spectroscopic Analysis of 4-Benzylpiperazin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzylpiperazin-2-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **4-benzylpiperazin-2-one**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

4-Benzylpiperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation is paramount for quality control, reaction monitoring, and the characterization of its derivatives. This guide details the expected spectroscopic data for **4-benzylpiperazin-2-one** and provides standardized protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **4-benzylpiperazin-2-one**. These values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---------------------------------------|
| ~ 7.25-7.40 | m | 5H | Ar-H (Phenyl) |
| ~ 3.60 | s | 2H | -CH ₂ -Ph |
| ~ 3.30 | t | 2H | -CH ₂ -NH- |
| ~ 3.15 | s | 2H | -CO-CH ₂ -N- |
| ~ 2.80 | t | 2H | -N-CH ₂ -CH ₂ - |
| ~ 2.00 | br s | 1H | -NH- |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------------------|
| ~ 170.0 | C=O (Amide) |
| ~ 138.0 | Ar-C (Quaternary) |
| ~ 129.0 | Ar-CH |
| ~ 128.5 | Ar-CH |
| ~ 127.5 | Ar-CH |
| ~ 63.0 | -CH ₂ -Ph |
| ~ 58.0 | -CO-CH ₂ -N- |
| ~ 53.0 | -CH ₂ -NH- |
| ~ 49.0 | -N-CH ₂ -CH ₂ - |

Infrared (IR) Spectroscopy

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|---------------|---|
| ~ 3300 | Medium, Sharp | N-H Stretch |
| ~ 3030 | Weak | Aromatic C-H Stretch |
| ~ 2950-2800 | Medium | Aliphatic C-H Stretch |
| ~ 1660 | Strong | C=O Stretch (Amide) |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |
| ~ 1150 | Medium | C-N Stretch |
| ~ 740, 700 | Strong | Aromatic C-H Bending (Monosubstituted) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 204 | ~ 50 | [M] ⁺ (Molecular Ion) |
| 91 | 100 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 113 | Variable | [M - C ₇ H ₇] ⁺ |
| 77 | Variable | [C ₆ H ₅] ⁺ (Phenyl ion) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **4-benzylpiperazin-2-one** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[1\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[\[2\]](#)

- Filter the solution into a 5 mm NMR tube.

Data Acquisition:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.^[3]
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).^[3]
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.^[3]

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Procedure:
 - Obtain a background spectrum of the clean, empty sample compartment.
 - Place the prepared salt plate in the sample holder.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[4\]](#)
- Further dilute the solution to the low $\mu\text{g/mL}$ to ng/mL range with the same solvent.[\[4\]](#)
- Ensure the final solution is free of any particulate matter by filtration if necessary.[\[4\]](#)

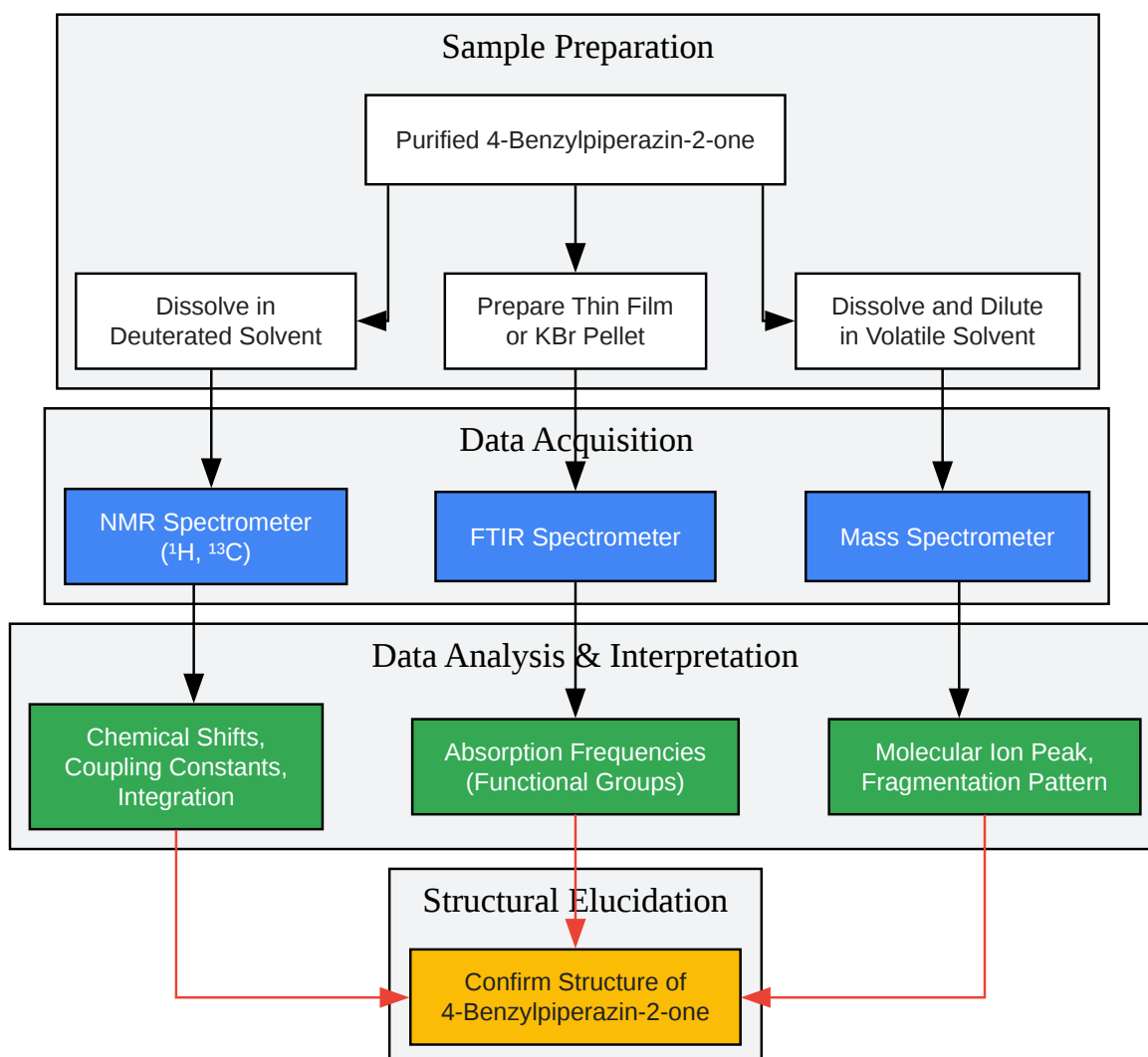
Data Acquisition:

- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

- **Mass Range:** Scan a range appropriate for the expected molecular weight, for instance, m/z 50-500.
- **Procedure:** The prepared sample solution is introduced into the ion source, typically via direct infusion or coupled with a liquid chromatography (LC) system. The instrument then separates the resulting ions based on their mass-to-charge ratio.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **4-benzylpiperazin-2-one**.



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Caption: Workflow for the spectroscopic analysis of **4-Benzylpiperazin-2-one**.

This systematic approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the chemical structure of **4-benzylpiperazin-2-one**, ensuring its identity and purity for research and development applications.

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